4-Tert-butyl-2-ethoxybenzoic acid
Overview
Description
4-Tert-butyl-2-ethoxybenzoic acid is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by the presence of a tert-butyl group and an ethoxy group attached to a benzoic acid core. This compound is used in various chemical applications due to its unique structural properties.
Biochemical Analysis
Biochemical Properties
4-Tert-butyl-2-ethoxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, this compound can inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. As a result, this compound can impact gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of cytochrome P450 by binding to its heme group, preventing the enzyme from metabolizing its substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic effects, including liver damage and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can interact with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as fatty acids and triglycerides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Within cells, this compound can be transported by membrane transporters, such as organic anion transporters, which help regulate its intracellular concentration and localization .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through the presence of targeting signals and post-translational modifications. The localization of this compound within these organelles can affect its interactions with enzymes and other biomolecules, modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-ethoxybenzoic acid typically involves the esterification of 4-tert-butylbenzoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-tert-butyl-2-ethoxybenzaldehyde or this compound.
Reduction: Formation of 4-tert-butyl-2-ethoxybenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Tert-butyl-2-ethoxybenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects and its role as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzoic acid: Similar structure but lacks the ethoxy group.
2-Ethoxybenzoic acid: Similar structure but lacks the tert-butyl group.
4-Tert-butyl-2-methoxybenzoic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
4-Tert-butyl-2-ethoxybenzoic acid is unique due to the presence of both tert-butyl and ethoxy groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-tert-butyl-2-ethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-16-11-8-9(13(2,3)4)6-7-10(11)12(14)15/h6-8H,5H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRSFWUQUGFVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649635 | |
Record name | 4-tert-Butyl-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796875-53-1 | |
Record name | 4-(1,1-Dimethylethyl)-2-ethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796875-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research presented in the paper "Level and Fate of Etoxazole in Green Bean (Phaseolus vulgaris)"?
A1: This research investigates the residual levels and degradation patterns of etoxazole, a common acaricide, in green bean plants following application. [] The study aims to understand how etoxazole behaves in a real-world agricultural setting, which is crucial for assessing potential risks and ensuring food safety.
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